

# An In-depth Technical Guide to 2-Butylimidazole: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Butylimidazole**

Cat. No.: **B045925**

[Get Quote](#)

This guide provides a comprehensive technical overview of **2-Butylimidazole**, a versatile heterocyclic compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its chemical and physical properties, a reliable synthesis protocol, and insights into its current and potential applications.

## Core Molecular Attributes and Physicochemical Properties

**2-Butylimidazole**, systematically named 2-butyl-1H-imidazole, is an organic compound featuring a central imidazole ring substituted with a butyl group at the second position.[\[1\]](#)[\[2\]](#) This structure imparts a unique combination of properties that make it a valuable building block and functional molecule in various scientific fields.

The fundamental identifiers and properties of **2-Butylimidazole** are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>12</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	124.19 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
IUPAC Name	2-butyl-1H-imidazole	<a href="#">[2]</a>
CAS Number	50790-93-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to orange-green crystalline powder	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	52 °C	<a href="#">[3]</a>
Boiling Point	294 °C	<a href="#">[3]</a>
Density	0.979 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
Solubility	Soluble in methanol and other organic solvents.	<a href="#">[3]</a>

These fundamental properties are the cornerstone for understanding the compound's behavior in various chemical and biological systems. The presence of both a hydrogen bond donor (the N-H group of the imidazole) and acceptor (the other nitrogen atom), combined with the lipophilic butyl chain, results in its solubility in a range of organic solvents and its utility as a ligand and catalyst.[\[1\]](#)[\[3\]](#)

## Synthesis and Characterization: A Validated Protocol

The synthesis of 2-substituted imidazoles is a well-established area of organic chemistry. A common and reliable method involves the condensation of an aldehyde with a 1,2-dicarbonyl compound and ammonia, known as the Radziszewski reaction. For **2-Butylimidazole**, valeraldehyde (pentanal) is the logical starting material for the butyl group.

### Experimental Protocol: Synthesis of 2-Butylimidazole

This protocol describes a robust method for the laboratory-scale synthesis of **2-Butylimidazole**. The choice of reagents and conditions is critical for achieving a high yield and

purity.

**Principle:** The synthesis proceeds via the condensation of glyoxal and ammonia to form the imidazole ring, followed by the reaction with valeraldehyde.

#### Reagents & Materials:

- Glyoxal (40% solution in water)
- Ammonium hydroxide (28-30% solution)
- Valeraldehyde (Pentanal)
- Methanol
- Diethyl ether
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask with reflux condenser
- Stirring plate and magnetic stirrer
- Separatory funnel
- Rotary evaporator

#### Step-by-Step Methodology:

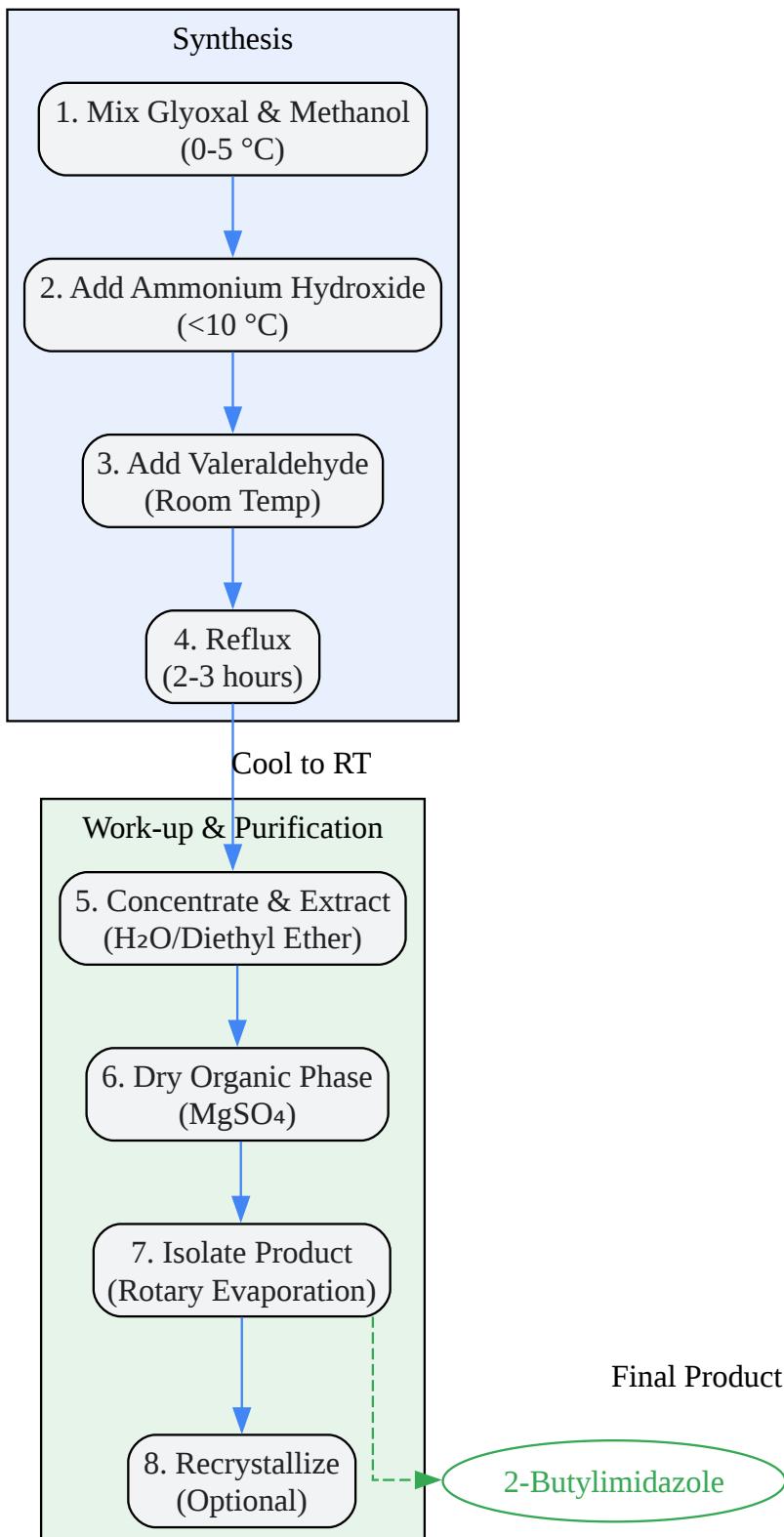
- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine glyoxal (e.g., 0.1 mol) and methanol (100 mL). Cool the mixture in an ice bath to 0-5 °C.
  - **Causality:** Methanol is chosen as the solvent due to its ability to dissolve the reactants and intermediates. The initial cooling is crucial to control the exothermic reaction that occurs upon the addition of ammonia, preventing the formation of side products.
- **Ammonia Addition:** Slowly add ammonium hydroxide (e.g., 0.25 mol) to the stirred solution, ensuring the temperature does not exceed 10 °C. Stir for an additional 20 minutes in the ice

bath.

- Causality: A stoichiometric excess of ammonia is used to drive the reaction towards the formation of the imidazole precursor. Slow addition is a critical safety and purity control step.
- Aldehyde Addition: Add valeraldehyde (e.g., 0.1 mol) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 2-3 hours.
  - Causality: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps to proceed to completion, maximizing the yield of the final product.
- Work-up and Extraction: After cooling, concentrate the reaction mixture using a rotary evaporator to remove the methanol. Add 100 mL of water to the residue and transfer to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.
  - Causality: This liquid-liquid extraction separates the organic product (**2-Butylimidazole**) from inorganic salts and water-soluble impurities. Diethyl ether is a suitable solvent due to its low boiling point and immiscibility with water.
- Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent, and evaporate the solvent under reduced pressure to yield the crude product.
  - Causality: The drying step removes residual water from the organic phase, which is essential before solvent removal to obtain a pure product.
- Purification (Optional): The resulting white to pale yellow solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography if necessary.

## Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2-Butylimidazole**.

## Characterization and Validation

To confirm the identity and purity of the synthesized **2-Butylimidazole**, a suite of analytical techniques is employed. This self-validating system ensures the product meets the required specifications for downstream applications.

- $^1\text{H}$  NMR Spectroscopy: Provides information on the number and environment of protons. Expect signals corresponding to the butyl chain (triplet for  $\text{CH}_3$ , multiplets for  $\text{CH}_2$  groups) and the imidazole ring protons.
- $^{13}\text{C}$  NMR Spectroscopy: Shows the number of unique carbon atoms. Expect signals for the four distinct carbons of the butyl group and the three carbons of the imidazole ring.
- Mass Spectrometry (MS): Confirms the molecular weight. The molecular ion peak ( $\text{M}^+$ ) should correspond to the calculated exact mass of 124.10.
- Infrared (IR) Spectroscopy: Identifies functional groups. Look for characteristic N-H stretching bands (around  $3100\text{-}3000\text{ cm}^{-1}$ ) and C=N stretching of the imidazole ring.

## Applications in Research and Drug Development

**2-Butylimidazole** is more than a simple heterocyclic compound; it is a key intermediate and pharmacophore in medicinal chemistry and materials science.[\[1\]](#)

## Role as a Pharmaceutical Building Block

The imidazole nucleus is a common feature in many biologically active compounds. **2-Butylimidazole** serves as a versatile starting material for the synthesis of more complex molecules. Its butyl chain can be used to tune the lipophilicity of a target molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME) properties.

## Potential Therapeutic Applications

While **2-Butylimidazole** itself is not typically an active pharmaceutical ingredient, derivatives have been explored for various therapeutic targets. Imidazole-containing compounds are

known to act as:

- Enzyme Inhibitors: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to inhibition.[1]
- Receptor Antagonists: The scaffold can be elaborated to fit into the binding pockets of various receptors.
- Corrosion Inhibitors: In industrial applications, it is effective in formulating corrosion inhibitors, particularly for metals in the oil and gas industry.[1]

The logical relationship for its application in drug discovery is outlined below.



[Click to download full resolution via product page](#)

Caption: Drug discovery workflow starting from the **2-Butylimidazole** scaffold.

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **2-Butylimidazole** is essential.

- Safety: It should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[1][5] It is recommended to store under an inert atmosphere as it can be air-sensitive.[4]

## References

- **2-BUTYLMIDAZOLE.** ChemBK. [\[Link\]](#)
- 2-butyl-1H-imidazole | C7H12N2 | CID 11815351. PubChem. [\[Link\]](#)
- Butylimidazole | C7H12N2 | CID 61347. PubChem. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 2-butyl-1H-imidazole | C7H12N2 | CID 11815351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2-Butylimidazole | 50790-93-7 | TCI AMERICA [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Butylimidazole: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045925#2-butylimidazole-molecular-weight-and-formula>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)